molecular formula C13H9NO3 B6386669 4-(2-Formylphenyl)picolinic acid CAS No. 1261903-62-1

4-(2-Formylphenyl)picolinic acid

Katalognummer: B6386669
CAS-Nummer: 1261903-62-1
Molekulargewicht: 227.21 g/mol
InChI-Schlüssel: OFPVSYTVPMOGKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-(2-Formylphenyl)picolinic acid (CAS 1261972-92-2) is a synthetic organic compound featuring both a picolinic acid and a benzaldehyde moiety within its structure. This combination of functional groups makes it a versatile and valuable building block (synthon) in organic synthesis, particularly for the construction of more complex nitrogen-containing heterocycles. Its molecular formula is C13H9NO3 . The core research value of this compound lies in its potential application in metal-catalyzed reactions and as a precursor in multicomponent cascades. The picolinic acid group is well-documented for its role as a ligand in copper-catalyzed C-N bond formation reactions, which are fundamental in medicinal and materials chemistry . Furthermore, the aldehyde group offers a reactive handle for condensation reactions (e.g., with amines or hydrazines) and Knoevenagel-type reactions, enabling the rapid generation of molecular diversity from a single scaffold . While specific biological data for this exact compound may be limited, the picolinic acid moiety is an endogenous metabolite of tryptophan via the kynurenine pathway and is known to exhibit various biological activities, including immunomodulatory and broad-spectrum antiviral effects against enveloped viruses . As such, 4-(2-Formylphenyl)picolinic acid serves as a key intermediate for researchers developing novel therapeutic agents, functional materials, and complex ligand systems. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

4-(2-formylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-8-10-3-1-2-4-11(10)9-5-6-14-12(7-9)13(16)17/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPVSYTVPMOGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(2-Formylphenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Crucial Role of NMR in Structural Elucidation

Molecular Structure and Numbering

A clear understanding of the molecular structure is paramount for the accurate assignment of NMR signals. The structure of 4-(2-Formylphenyl)picolinic acid, with the conventional numbering system used for the purpose of this guide, is presented below.

Caption: Molecular structure and numbering of 4-(2-Formylphenyl)picolinic acid.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-(2-Formylphenyl)picolinic acid is anticipated to exhibit a series of distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic environment, including the effects of electron-withdrawing groups (carbonyl, carboxylic acid, and the pyridine nitrogen) and the anisotropic effects of the aromatic rings. The spectrum is predicted in a polar aprotic solvent such as DMSO-d₆, which is commonly used for carboxylic acids to ensure solubility and to observe the acidic proton.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(2-Formylphenyl)picolinic acid in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
COOH~13.0Singlet (broad)-The acidic proton of the carboxylic acid is expected to be highly deshielded and will likely appear as a broad singlet.
CHO~10.0Singlet-The aldehyde proton is characteristically found at a very downfield chemical shift due to the strong electron-withdrawing nature of the carbonyl group.
H6~8.8Doublet~5.0This proton is ortho to the electron-withdrawing pyridine nitrogen, leading to a significant downfield shift. It will be split by the adjacent H5.
H3~8.2Doublet~1.5This proton is also ortho to the pyridine nitrogen and is expected to be downfield. It will exhibit a small coupling to H5.
H3'~8.0Doublet of Doublets~7.8, 1.5This proton is ortho to the electron-withdrawing aldehyde group, causing a downfield shift. It will be coupled to H4' and H5'.
H4', H5', H6'~7.6 - 7.8Multiplet-These protons on the phenyl ring will appear as a complex multiplet due to overlapping signals and multiple couplings.
H5~7.5Doublet of Doublets~5.0, 1.5This proton is coupled to both H6 and H3, resulting in a doublet of doublets.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are primarily influenced by the hybridization state and the electronegativity of attached atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(2-Formylphenyl)picolinic acid in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
COOH~166The carbonyl carbon of the carboxylic acid is typically found in this region.
CHO~192The aldehyde carbonyl carbon is highly deshielded and appears at a very downfield chemical shift.
C2~150This carbon is attached to the electron-withdrawing carboxylic acid group and is adjacent to the pyridine nitrogen, resulting in a downfield shift.
C6~149This carbon is adjacent to the pyridine nitrogen, causing it to be deshielded.
C4~145This carbon is involved in the linkage between the two aromatic rings and is influenced by the pyridine nitrogen.
C1'~140This is a quaternary carbon linking the two rings and is deshielded.
C2'~136This carbon is attached to the electron-withdrawing aldehyde group.
C3', C4', C5', C6'~128 - 134These aromatic carbons will have chemical shifts in the typical range for substituted benzene rings.
C3~127Aromatic CH carbon on the picolinic acid ring.
C5~124Aromatic CH carbon on the picolinic acid ring.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 4-(2-Formylphenyl)picolinic acid, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for its ability to dissolve a wide range of organic compounds and for the observation of exchangeable protons like the carboxylic acid proton.[1]

  • Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

2. Instrument Setup and Data Acquisition:

  • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for assigning quaternary carbons and connecting different spin systems.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter H1_NMR 1D ¹H NMR filter->H1_NMR Acquire Spectra C13_NMR 1D ¹³C NMR filter->C13_NMR COSY 2D COSY filter->COSY HSQC 2D HSQC filter->HSQC HMBC 2D HMBC filter->HMBC process Fourier Transform & Phasing H1_NMR->process C13_NMR->process COSY->process HSQC->process HMBC->process integrate Integration & Peak Picking process->integrate assign Spectral Assignment integrate->assign structure Structure Verification assign->structure

Caption: Experimental workflow for NMR analysis of 4-(2-Formylphenyl)picolinic acid.

Conclusion

This in-depth guide provides a robust prediction and a clear experimental pathway for the ¹H and ¹³C NMR analysis of 4-(2-Formylphenyl)picolinic acid. The predicted chemical shifts and coupling patterns are based on fundamental NMR principles and data from analogous structures, offering a reliable reference for researchers. By following the outlined experimental protocol, scientists can confidently acquire and interpret the NMR spectra to verify the structure of this and other similarly complex molecules, ensuring the integrity and success of their research and development endeavors.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][3][4][5][6][7]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link][2]

  • Reich, H. J. (2021). Organic Chemistry Data. University of Wisconsin. [Link]

  • PubChem. National Center for Biotechnology Information. [Link][8][9][10][11][12]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Supplementary Information for various organic synthesis papers providing typical NMR solvent and referencing information.[1][13][14][15][16]

Sources

Spectroscopic Characterization of 4-(2-Formylphenyl)picolinic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Molecular Overview

4-(2-Formylphenyl)picolinic acid is a unique organic molecule that incorporates three key functional groups: a pyridine ring, a carboxylic acid, and a benzaldehyde moiety. This trifunctional arrangement suggests its potential as a versatile building block in the synthesis of complex ligands for metal coordination, and as a precursor for novel heterocyclic scaffolds in drug discovery. The relative orientation of the formyl and carboxylic acid groups allows for the potential of intramolecular interactions and the formation of intricate supramolecular assemblies.

A thorough spectroscopic characterization is paramount to confirm the identity, purity, and structural integrity of 4-(2-Formylphenyl)picolinic acid. This guide will systematically explore the predicted data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Molecular Structure and Atom Labeling

For clarity in the subsequent spectroscopic analysis, the atoms of 4-(2-Formylphenyl)picolinic acid are systematically labeled as shown in the diagram below.

Caption: Molecular structure of 4-(2-Formylphenyl)picolinic acid with atom labeling for NMR assignments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted FT-IR spectrum of 4-(2-Formylphenyl)picolinic acid will exhibit characteristic absorption bands corresponding to its carboxylic acid, aldehyde, and aromatic components.

Experimental Protocol (Standard Procedure)
  • A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg).

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

  • The spectrum is recorded over a typical range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[1]

Predicted FT-IR Spectral Data
Predicted Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
3300-2500BroadO-H stretch of the carboxylic acid (intermolecular H-bonding)
~3050MediumAromatic C-H stretch
~2850, ~2750WeakAldehydic C-H stretch (Fermi resonance)
~1720StrongC=O stretch of the carboxylic acid
~1690StrongC=O stretch of the aromatic aldehyde
~1600, ~1470Medium-WeakC=C and C=N stretches of the aromatic rings
~1300MediumIn-plane O-H bend of the carboxylic acid
~1200MediumC-O stretch of the carboxylic acid
~900-650Medium-StrongOut-of-plane C-H bending of the aromatic rings
Interpretation of the Predicted FT-IR Spectrum

The most prominent feature in the predicted FT-IR spectrum is the very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The presence of the aldehyde is confirmed by the two weak bands around 2850 and 2750 cm⁻¹, resulting from Fermi resonance of the aldehydic C-H stretch.

Two strong carbonyl (C=O) stretching bands are expected. The band at higher wavenumber (~1720 cm⁻¹) is attributed to the carboxylic acid, while the one at a slightly lower wavenumber (~1690 cm⁻¹) corresponds to the aromatic aldehyde. The conjugation of the aldehyde with the benzene ring slightly lowers its stretching frequency.

The aromatic nature of the molecule is evidenced by the C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic C=C and C=N ring stretching vibrations in the 1600-1470 cm⁻¹ region. Finally, the fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands, including the in-plane O-H bend and C-O stretch of the carboxylic acid, as well as various C-H bending vibrations that are characteristic of the substitution pattern of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Experimental Protocol (Standard Procedure)
  • Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • The solution is transferred to a 5 mm NMR tube.

  • ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.[2]

Predicted ¹H NMR Spectral Data (in DMSO-d₆)
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5broad s1HCOOH
~10.2s1HCHO
~8.8d1HH6
~8.2d1HH3
~7.9-7.7m4HH5, H3', H4', H5'
~7.6d1HH6'
Interpretation of the Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for each type of proton. The most downfield signal, a broad singlet around 13.5 ppm, is characteristic of the acidic proton of the carboxylic acid. The aldehydic proton is expected to appear as a sharp singlet around 10.2 ppm.

The aromatic region will be complex. The protons on the picolinic acid ring (H3, H5, H6) will show their characteristic shifts and coupling patterns. H6, being adjacent to the nitrogen and the carboxylic acid, is expected to be the most deshielded of the pyridine protons. The protons on the formyl-substituted benzene ring (H3', H4', H5', H6') will also appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing aldehyde group and the picolinyl substituent. The expected multiplicities are based on typical ortho, meta, and para coupling constants in aromatic systems. For general reference on proton chemical shifts, see authoritative sources such as the University of Wisconsin's collection of NMR data.[3]

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
Predicted Chemical Shift (δ, ppm)Assignment
~192C_formyl
~166C7 (COOH)
~150C6
~148C1'
~145C4
~138C3
~137C2'
~134C4'
~131C6'
~129C5'
~128C3'
~125C5
~123C1
Interpretation of the Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show a total of 13 distinct signals, corresponding to the 13 unique carbon atoms in the molecule. The carbonyl carbons will be the most downfield, with the aldehydic carbon (C_formyl) predicted around 192 ppm and the carboxylic acid carbon (C7) around 166 ppm.

The remaining signals in the 120-150 ppm range correspond to the aromatic carbons of the two rings. The chemical shifts are influenced by the nitrogen heteroatom and the electron-withdrawing substituents. Quaternary carbons (C1, C4, C1', C2') will typically show lower intensity signals compared to the protonated carbons. For a general guide to ¹³C chemical shifts, authoritative databases are invaluable.[4]

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Protocol (Standard Procedure - Electrospray Ionization)
  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • The solution is infused into the electrospray ionization (ESI) source of a mass spectrometer.

  • The analysis is performed in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

  • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₃H₉NO₃

  • Molecular Weight: 227.22 g/mol

  • Predicted [M+H]⁺ (Positive Ion Mode): m/z 228.06

  • Predicted [M-H]⁻ (Negative Ion Mode): m/z 226.05

  • Key Predicted Fragments:

    • m/z 209: Loss of H₂O from [M+H]⁺

    • m/z 199: Loss of CO from [M-H]⁻

    • m/z 182: Loss of COOH from [M+H]⁺

    • m/z 154: Fragmentation of the phenyl-pyridine bond

Interpretation of the Predicted Mass Spectrum

In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 228. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 226 will be observed. High-resolution mass spectrometry would confirm the elemental composition of C₁₃H₉NO₃.

The fragmentation pattern will be informative. The loss of water (18 amu) from the protonated molecule is a common fragmentation pathway for carboxylic acids. Decarboxylation (loss of COOH, 45 amu) is also a likely fragmentation. Cleavage of the bond between the two aromatic rings would lead to further characteristic fragments.

Workflow for Spectroscopic Characterization

The overall process for the complete spectroscopic characterization of a novel compound like 4-(2-Formylphenyl)picolinic acid can be summarized in the following workflow.

cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation synthesis Synthesis of 4-(2-Formylphenyl)picolinic acid purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ftir FT-IR Spectroscopy (Functional Groups) purification->ftir nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Framework) purification->nmr ms Mass Spectrometry (Molecular Weight & Formula) purification->ms interpretation Spectral Interpretation & Data Integration ftir->interpretation nmr->interpretation ms->interpretation elucidation Structure Elucidation & Verification interpretation->elucidation final_report final_report elucidation->final_report Final Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a novel organic compound.

Conclusion

This technical guide has outlined the predicted spectroscopic characteristics of 4-(2-Formylphenyl)picolinic acid using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. While based on well-established principles and data from analogous compounds, experimental verification is the definitive step for structural confirmation. The presented analysis provides a robust framework for researchers to interpret the experimental data once it is acquired, facilitating the unambiguous structural elucidation of this promising molecule. The unique combination of functional groups in 4-(2-Formylphenyl)picolinic acid makes it a compelling candidate for further investigation in the fields of coordination chemistry and medicinal drug discovery.

References

  • N′-Substituted 4-Phenylpicolinohydrazonamides with Thiosemicarbazone Moiety as New Potential Antitubercular Agents: Synthesis, Structure and Evaluation of Antimicrobial Activity. National Center for Biotechnology Information. [Link]

  • Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

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  • Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis. [Link]

  • 13C Chemical Shift Assignment of Solid 2-Picolinic Acid by DFT/Crystallography Integrated Approach. [Link]

  • 1 H-NMR Spectral Data of 1-5 | Download Table. ResearchGate. [Link]

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  • correlation between calculated and experimental NMR for 4-(4aminophenylethynyl)picolinic acid. ResearchGate. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • FT-IR spectra of the ligand 2-picolinic acid. | Download Scientific Diagram. ResearchGate. [Link]

  • Raman spectra of picolinic acid at the indicated pH values. p indicates.... ResearchGate. [Link]

  • Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of New Picolinate Metal Complexes. ResearchGate. [Link]

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Methodological & Application

Application Note: Orthogonal Functionalization of Metal Complexes Using 4-(2-Formylphenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Ligand Design Rationale

In advanced coordination chemistry and drug development, the ability to synthesize stable transition metal complexes while retaining a reactive handle for downstream modification is highly sought after. 4-(2-Formylphenyl)picolinic acid serves as a premier bifunctional ligand designed specifically for this purpose.

The structural brilliance of this molecule lies in its dual-domain architecture:

  • The Primary Coordination Sphere (N,O-Donor): The picolinic acid moiety acts as a robust bidentate ligand. It coordinates to transition metals via the pyridine nitrogen and the deprotonated carboxylate oxygen, forming a highly stable five-membered chelate ring[1]. This rigid N,O-bidentate mode effectively stabilizes a wide range of metal oxidation states, including Zn(II), Ir(III), and Ru(II)[2].

  • The Bioorthogonal Handle (Pendant Formyl): By substituting the 2-formylphenyl group at the 4-position of the pyridine ring, the reactive aldehyde is directed outward, away from the metal center. This spatial arrangement prevents steric hindrance during the formation of the complex's octahedral or square-planar geometry[3]. Consequently, the electrophilic formyl group remains uncoordinated and fully accessible for post-synthetic modification (PSM).

Spectroscopic Validation Matrix

A critical component of working with bifunctional ligands is proving that complexation occurred exclusively at the intended site without degrading the secondary functional group. The coordination of the picolinate ligand induces predictable electron density shifts that can be tracked via FT-IR and ¹H-NMR[4].

Table 1: Diagnostic Spectroscopic Markers for Coordination and PSM Validation

Analytical TargetFunctional GroupFree LigandCoordinated ComplexPost-Modification (Amine)
FT-IR (cm⁻¹) Carboxylic O-H~3100–2500 (broad)DisappearsDisappears
FT-IR (cm⁻¹) Carboxylate C=O~1710~1650–1610 (Shifted)~1650–1610
FT-IR (cm⁻¹) Pyridine C=N~1600~1570 (Shifted)~1570
FT-IR (cm⁻¹) Formyl C=O~1695~1695 (Unchanged)Disappears
¹H-NMR (ppm) Formyl C-H~10.1 (s, 1H)~10.1 (s, 1H)Disappears
¹H-NMR (ppm) Amine C-H₂N/AN/A~3.8 (s, 2H)

Causality Insight: The downward shift of the carboxylate C=O and pyridine C=N stretching frequencies occurs because the metal withdraws electron density from these bonds during coordination[4]. The formyl C=O stretch must remain unchanged during complexation; any shift here indicates unwanted side reactions.

Pathway Visualization

G LIG 4-(2-Formylphenyl)picolinic Acid (Bifunctional Ligand) COMP N,O-Coordinated Complex (Pendant Formyl Intact) LIG->COMP Chelation (N,O-Donors) MET Transition Metal Salt (e.g., Zn(OAc)2) MET->COMP Metal Center SCHIFF Functionalized Metal Complex (Stable Conjugate) COMP->SCHIFF Reductive Amination AMINE Functional Primary Amine (e.g., Fluorophore) AMINE->SCHIFF Nucleophilic Addition

Figure 1: Workflow of N,O-coordination followed by orthogonal post-synthetic modification.

Modular Experimental Protocols

Protocol A: Synthesis of Bis[4-(2-formylphenyl)picolinato]zinc(II)

Objective: Isolate a stable, diamagnetic Zn(II) complex while preserving the reactive formyl group for downstream applications.

Causality Insight: Zinc acetate dihydrate is explicitly selected as the metal precursor over zinc chloride. The acetate anions act as an internal, mild Brønsted base to deprotonate the picolinic acid carboxylate, driving the formation of the neutral ZnL₂ complex. Avoiding strong external bases (like NaOH or Et₃N) is critical, as they could trigger unwanted aldol condensations or Cannizzaro reactions at the pendant formyl group.

Step-by-Step Methodology:

  • Dissolution: Suspend 4-(2-Formylphenyl)picolinic acid (2.0 equiv, 2.0 mmol) in anhydrous methanol (20 mL). Stir at 40 °C until a clear solution is obtained.

  • Metal Addition: Dropwise add a solution of Zn(OAc)₂·2H₂O (1.0 equiv, 1.0 mmol) in methanol (5 mL) over 15 minutes to prevent localized concentration spikes.

  • Complexation: Reflux the mixture at 65 °C for 4 hours.

    • Self-Validation Check: The reaction mixture should transition from a clear solution to a turbid suspension as the neutral, less-soluble ZnL₂ complex forms.

  • Isolation: Cool the mixture to 0 °C to maximize precipitation. Filter the solid under vacuum and wash with cold methanol (3 × 10 mL) followed by diethyl ether (10 mL) to remove unreacted ligand and acetic acid byproducts.

  • Drying & Verification: Dry the product in a vacuum desiccator overnight.

    • Self-Validation Check: Perform an FT-IR scan. The disappearance of the broad O-H stretch (~3000–2500 cm⁻¹) confirms coordination[4]. If the sharp formyl C=O stretch at ~1695 cm⁻¹ is missing, abort the workflow and check solvent purity for nucleophilic contaminants.

Protocol B: Post-Synthetic Modification via Reductive Amination

Objective: Covalently attach a functional amine (e.g., a targeting peptide or fluorophore) to the pendant formyl group of the metal complex.

Causality Insight: Reductive amination is chosen over simple Schiff base (imine) formation because the resulting secondary amine is hydrolytically stable in aqueous biological buffers. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice because its steric bulk and electron-withdrawing acetate groups make it mild enough to reduce the imine intermediate without reducing unreacted formyl groups or disrupting the metal coordination sphere.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the synthesized Zn(II) complex (1.0 equiv) and the target primary amine (2.2 equiv, to account for both formyl groups on the ZnL₂ complex) in anhydrous 1,2-dichloroethane (DCE). Add activated 4Å molecular sieves to absorb water and drive the condensation. Stir at room temperature for 12 hours.

  • Reduction: Add NaBH(OAc)₃ (3.0 equiv) to the mixture in small portions over 10 minutes. Stir for an additional 24 hours at room temperature under an inert nitrogen atmosphere.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃.

    • Self-Validation Check: The biphasic mixture should remain clear in the organic layer. Precipitation at this stage often indicates demetallation (free ligand crashing out); if observed, ensure the aqueous quench was not overly basic.

  • Extraction & Purification: Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via size-exclusion chromatography (e.g., Sephadex LH-20 using a MeOH/DCM gradient) to avoid silica-induced demetallation.

  • Final Validation: Analyze the purified conjugate via ¹H-NMR. The complete disappearance of the aldehydic proton singlet at ~10.1 ppm and the appearance of a new methylene signal at ~3.8 ppm confirms successful functionalization.

References

  • Source: grokipedia.
  • Source: sjctni.
  • Synthesis, Crystal Structure, and Thermal Decomposition of the Cobalt(II)
  • Source: ntu.edu.

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Harnessing the Potential of 4-(2-Formylphenyl)picolinic Acid in Transition Metal Catalysis: A Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 4-(2-formylphenyl)picolinic acid in transition metal catalysis. While direct literature on this specific ligand is sparse, its structural motifs—a bidentate picolinic acid chelating unit and a reactive formyl-substituted phenyl group—suggest significant potential in a range of catalytic transformations. This guide synthesizes information from related systems to provide a predictive framework for its application, complete with detailed protocols and mechanistic insights.

Introduction to 4-(2-Formylphenyl)picolinic Acid: A Ligand of Untapped Potential

4-(2-Formylphenyl)picolinic acid is a bifunctional organic molecule featuring a pyridine-2-carboxylic acid (picolinic acid) core substituted with a 2-formylphenyl group at the 4-position. The picolinic acid moiety is a well-established N,O-bidentate chelating agent, capable of forming stable complexes with a variety of transition metals, including palladium, copper, and iridium.[1][2] The presence of the formyl group introduces a reactive handle that can participate in subsequent transformations or influence the electronic and steric properties of the resulting metal complex.

The unique combination of a strong chelating group and a functional aldehyde makes 4-(2-formylphenyl)picolinic acid a promising ligand for a variety of catalytic applications, from cross-coupling reactions to C-H bond activation and functionalization.[1][3]

Synthesis of 4-(2-Formylphenyl)picolinic Acid

A plausible synthetic route to 4-(2-formylphenyl)picolinic acid involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This well-established methodology is widely used for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4][5]

G cluster_synthesis Proposed Synthesis of 4-(2-Formylphenyl)picolinic acid A 4-Bromopicolinic acid E 4-(2-Formylphenyl)picolinic acid A->E Suzuki-Miyaura Cross-Coupling B 2-Formylphenylboronic acid B->E C Pd(PPh₃)₄, Base (e.g., K₂CO₃) C->E D Solvent (e.g., Toluene/H₂O) D->E

Caption: Proposed Suzuki-Miyaura synthesis of the target ligand.

Experimental Protocol: Synthesis of 4-(2-Formylphenyl)picolinic Acid

Materials:

  • 4-Bromopicolinic acid (1.0 equiv)

  • 2-Formylphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene (10 mL/mmol of 4-bromopicolinic acid)

  • Water (2 mL/mmol of 4-bromopicolinic acid)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromopicolinic acid, 2-formylphenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

  • Add degassed toluene and water to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-(2-formylphenyl)picolinic acid.

Applications in Transition Metal Catalysis

The bidentate nature of the picolinic acid moiety in 4-(2-formylphenyl)picolinic acid makes it an excellent candidate for directing a variety of transition metal-catalyzed reactions. The following sections detail its potential applications with protocols adapted from analogous systems.

Picolinic acid and its derivatives are known to act as effective directing groups in palladium-catalyzed C-H activation.[1] The nitrogen and oxygen atoms of the ligand coordinate to the palladium center, bringing it in close proximity to a specific C-H bond, which can then be cleaved and functionalized.

G cluster_catalytic_cycle C-H Activation Catalytic Cycle Pd_II Pd(II) Precatalyst Coordination Coordination with 4-(2-Formylphenyl)picolinic acid Pd_II->Coordination CH_Activation C-H Activation/ Cyclometalation Coordination->CH_Activation Oxidative_Addition Oxidative Addition of R-X CH_Activation->Oxidative_Addition Pd_IV Pd(IV) Intermediate Oxidative_Addition->Pd_IV Reductive_Elimination Reductive Elimination Pd_IV->Reductive_Elimination Product Functionalized Product Reductive_Elimination->Product Regeneration Catalyst Regeneration Reductive_Elimination->Regeneration Regeneration->Pd_II

Caption: Generalized catalytic cycle for C-H activation.

Application Note: Directed C-H Arylation

The 4-(2-formylphenyl)picolinic acid ligand is expected to direct the ortho-C-H arylation of the formylphenyl ring. This provides a convergent route to complex tri-aryl structures.

Experimental Protocol: Palladium-Catalyzed C-H Arylation

Materials:

  • 4-(2-Formylphenyl)picolinic acid-derived substrate (1.0 equiv)

  • Aryl halide (e.g., iodobenzene) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.1 equiv)

  • Silver acetate (AgOAc) (2.0 equiv) as an oxidant

  • Trifluoroacetic acid (TFA) as an additive

  • Solvent (e.g., 1,2-dichloroethane)

  • Inert atmosphere

Procedure:

  • In a sealed tube, combine the substrate, aryl halide, palladium(II) acetate, and silver acetate.

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add the solvent and trifluoroacetic acid.

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the mixture with dichloromethane and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

SubstrateAryl HalideCatalyst Loading (mol%)Yield (%)Reference
Phenylacetic Acid1-Iodo-4-nitrobenzene585[6]
2-PhenylpyridineIodobenzene1092[1]

Table 1: Representative yields for palladium-catalyzed C-H arylation with related directing groups.

While the ligand itself is synthesized via a Suzuki-Miyaura reaction, its palladium complex could potentially catalyze the cross-coupling of other substrates. The electron-rich nature of the picolinic acid moiety can stabilize the palladium(0) active species.[7][8]

Application Note: Catalysis of Biaryl Synthesis

A palladium complex of 4-(2-formylphenyl)picolinic acid could be employed as a catalyst for the synthesis of various biaryl compounds, a common motif in pharmaceuticals and materials science.[4]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [Pd(4-(2-formylphenyl)picolinate)Cl]₂ (hypothetical precatalyst) (0.02 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Solvent (e.g., dioxane/water 4:1)

  • Inert atmosphere

Procedure:

  • To a Schlenk tube, add the aryl halide, arylboronic acid, palladium precatalyst, and potassium phosphate.

  • Evacuate and backfill with an inert atmosphere.

  • Add the degassed solvent mixture.

  • Heat the reaction to 100 °C for 12 hours.

  • Monitor by TLC or GC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Aryl HalideArylboronic AcidCatalyst SystemYield (%)Reference
4-BromotoluenePhenylboronic acidPd(OAc)₂/SPhos98[7]
2-Chloropyridine3-Methoxyphenylboronic acidPd₂(dba)₃/XPhos95[7]

Table 2: High-yielding Suzuki-Miyaura reactions using advanced phosphine ligands.

The palladium complex of 4-(2-formylphenyl)picolinic acid could also find application in Heck and Sonogashira coupling reactions, which are fundamental for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp) bonds, respectively.[2][9][10]

Application Note: Synthesis of Substituted Alkenes and Alkynes

These reactions would allow for the synthesis of stilbene and tolan derivatives, which are important precursors for various functional materials.

Experimental Protocol: Heck Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • Alkene (e.g., styrene) (1.2 equiv)

  • Palladium(II) acetate (0.05 equiv)

  • 4-(2-Formylphenyl)picolinic acid (0.1 equiv)

  • Base (e.g., triethylamine) (2.0 equiv)

  • Solvent (e.g., DMF)

  • Inert atmosphere

Procedure:

  • Combine the aryl halide, alkene, palladium(II) acetate, ligand, and base in a sealed tube.

  • Degas the mixture and place under an inert atmosphere.

  • Heat to 110 °C for 16 hours.

  • Monitor the reaction.

  • Cool, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.[11][12][13]

Experimental Protocol: Sonogashira Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) chloride (0.02 equiv)

  • 4-(2-Formylphenyl)picolinic acid (0.04 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Base (e.g., diethylamine)

  • Solvent (e.g., THF)

  • Inert atmosphere

Procedure:

  • In a Schlenk flask under inert atmosphere, dissolve the aryl halide, alkyne, palladium catalyst, ligand, and copper iodide in the solvent.

  • Add the base and stir at room temperature for 12-24 hours.

  • Monitor the reaction.

  • Quench with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography.[2][14]

Palladium complexes, particularly those with pincer-type ligands, have shown remarkable activity in the dehydrogenation of formic acid, a promising liquid organic hydrogen carrier.[15][16][17] The N,O-bidentate nature of 4-(2-formylphenyl)picolinic acid could facilitate the formation of an active palladium hydride species.

Application Note: Hydrogen Production

A palladium complex of this ligand could catalyze the release of hydrogen gas from formic acid under mild conditions, which is relevant for hydrogen storage and fuel cell technologies.[18][19][20][21]

G cluster_catalytic_cycle Formic Acid Dehydrogenation Cycle Pd_L [Pd]-L Catalyst Formate_Complex [Pd]-Formate Complex Pd_L->Formate_Complex + HCOOH - H₂O Beta_Hydride β-Hydride Elimination Formate_Complex->Beta_Hydride Pd_Hydride [Pd]-Hydride Intermediate Beta_Hydride->Pd_Hydride CO2_Release CO₂ Release Beta_Hydride->CO2_Release Protonolysis Protonolysis with HCOOH Pd_Hydride->Protonolysis + HCOOH Protonolysis->Formate_Complex H2_Release H₂ Release Protonolysis->H2_Release

Caption: Plausible catalytic cycle for formic acid dehydrogenation.[22]

Experimental Protocol: Dehydrogenation of Formic Acid

Materials:

  • Palladium(II) acetate (0.01 equiv)

  • 4-(2-Formylphenyl)picolinic acid (0.01 equiv)

  • Formic acid/sodium formate azeotropic mixture

  • Solvent (e.g., water or DMSO)

  • Gas burette for H₂ collection

Procedure:

  • In a two-necked flask connected to a gas burette, dissolve the palladium catalyst and ligand in the solvent.

  • Heat the solution to the desired temperature (e.g., 60 °C).

  • Inject the formic acid/sodium formate mixture.

  • Monitor the evolution of hydrogen gas over time.

  • Analyze the gas composition by gas chromatography to confirm the absence of CO.

Catalyst SystemTemperature (°C)TOF (h⁻¹)Reference
Pd/C255530[18]
Ir(III)-pincer80120,000[15]

Table 3: Performance of various catalysts in formic acid dehydrogenation.

Conclusion and Future Outlook

4-(2-Formylphenyl)picolinic acid represents a ligand with considerable, albeit underexplored, potential in transition metal catalysis. Its synthesis via robust cross-coupling methods should be straightforward. The combination of a directing picolinic acid moiety and a reactive formyl group opens avenues for its application in C-H activation, cross-coupling reactions, and potentially in small molecule activation, such as the dehydrogenation of formic acid. The protocols and insights provided in this guide, derived from closely related and well-established catalytic systems, offer a solid foundation for researchers to unlock the catalytic capabilities of this promising ligand. Future work should focus on the synthesis and characterization of its transition metal complexes and the systematic evaluation of their catalytic performance in the reactions outlined herein.

References

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Application Notes & Protocols: Chromatographic Separation of 4-(2-Formylphenyl)picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for developing robust and efficient chromatographic separation methods for 4-(2-formylphenyl)picolinic acid and its derivatives. These compounds, featuring a polar picolinic acid moiety and an aromatic aldehyde, present unique challenges for analytical and preparative chromatography. This document offers detailed strategies, step-by-step protocols, and the underlying scientific rationale for both achiral (reversed-phase) and chiral high-performance liquid chromatography (HPLC). The methodologies are designed for researchers, scientists, and drug development professionals engaged in purity assessment, impurity profiling, reaction monitoring, and enantiomeric resolution of this important class of molecules.

Introduction and Analytical Considerations

4-(2-Formylphenyl)picolinic acid derivatives are versatile intermediates in medicinal chemistry and materials science.[1] Their structure, which combines a metal-chelating picolinic acid head with a reactive formylphenyl tail, makes them valuable synthons.[1] However, these same features create analytical hurdles. The molecule is inherently polar and possesses an acidic proton on the carboxylic acid, making its retention and peak shape highly dependent on mobile phase conditions.

The primary goal of any chromatographic method is to achieve adequate resolution, efficiency, and selectivity. For this class of compounds, a systematic approach grounded in their physicochemical properties is paramount. This guide will deconstruct the method development process into two key areas:

  • Achiral Separations: Primarily for assessing purity, quantifying related substances, and monitoring synthetic reaction progress.[2]

  • Chiral Separations: For resolving enantiomers, a critical step in pharmaceutical development where stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

Physicochemical Properties and Chromatographic Implications

A foundational understanding of the analyte's structure is the first step in successful method development.[2][3] The key characteristics of 4-(2-formylphenyl)picolinic acid derivatives are summarized below.

Structural Feature Property Implication for Chromatography
Picolinic Acid Moiety Acidic (pKa ~5.2-6), Polar, Zwitterionic potentialRetention is highly sensitive to mobile phase pH. Buffering is essential for reproducible results and good peak shape. Mixed-mode or HILIC chromatography may be viable alternatives to standard reversed-phase.[4][5][6]
Formylphenyl Group Aromatic, Contains π-electronsStrong UV chromophore, enabling sensitive UV detection. Offers potential for π-π interactions with specific stationary phases (e.g., Phenyl columns).
Overall Structure Polar molecule (Predicted low LogP)May exhibit poor retention on traditional C18 columns under highly aqueous conditions. Requires careful optimization of organic modifier percentage.[2]

Part A: Achiral Separation by Reversed-Phase HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse for purity analysis of small organic molecules. The principle relies on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For 4-(2-formylphenyl)picolinic acid derivatives, controlling the ionization state of the carboxylic acid is the most critical factor for success.

The Causality Behind Method Choices
  • Column Selection: A high-purity, end-capped C18 column is the recommended starting point due to its versatility and broad applicability.[2] However, if peak tailing is observed due to secondary interactions between the polar analyte and residual silanols, a column with an embedded polar group or a Phenyl stationary phase (to leverage π-π interactions) should be considered.[3]

  • Mobile Phase pH: The pKa of the picolinic acid moiety dictates that at a neutral pH, the molecule will be deprotonated (anionic). In this state, it will have little affinity for the nonpolar C18 stationary phase, leading to poor or no retention. To achieve retention, the mobile phase pH must be lowered to suppress this ionization. A pH of 2.5-3.5 is typically optimal, as it fully protonates the carboxylic acid, rendering the molecule more neutral and increasing its hydrophobicity.[2][3]

  • Buffer System: An unbuffered mobile phase will lead to drastic retention time shifts and poor peak shape. A buffer is required to maintain a constant pH. For UV detection, a non-UV-absorbing buffer like phosphate is ideal.[2] If Mass Spectrometry (MS) detection is required, volatile buffers such as formic acid or ammonium formate must be used.

  • Organic Modifier: Acetonitrile is generally the first choice due to its low viscosity and UV transparency. Methanol can offer alternative selectivity and should be evaluated if co-eluting impurities are present.

Achiral_Method_Development start Define Goal: Purity / Impurity Profile analyte Analyze Physicochemical Properties (Polar, Acidic, UV Active) start->analyte col_select Step 1: Column Selection analyte->col_select c18 Start: C18, 4.6x150 mm, 5 µm (General Purpose) col_select->c18 alt_col Alternative: Phenyl or Embedded Polar Group (If peak tailing occurs) col_select->alt_col mp_select Step 2: Mobile Phase Screening c18->mp_select mp_a A: 20 mM Phosphate Buffer, pH 3.0 mp_select->mp_a mp_b B: Acetonitrile (ACN) mp_select->mp_b gradient Step 3: Run Generic Gradient (e.g., 5-95% B over 20 min) mp_a->gradient mp_b->gradient eval Step 4: Evaluate Results gradient->eval good_ret Good Retention & Peak Shape? eval->good_ret good_ret->col_select No (Tailing) good_ret->mp_select No (Retention) optimize Step 5: Optimize Method (Adjust Gradient Slope or Switch to Isocratic) good_ret->optimize Yes validate Final Validated Method optimize->validate

Caption: Workflow for achiral RP-HPLC method development.

Protocol: Generic RP-HPLC Screening for Purity Analysis

This protocol provides a robust starting point for determining the purity of 4-(2-formylphenyl)picolinic acid derivatives.

  • Instrumentation and Materials:

    • HPLC system with gradient pump, autosampler, and UV-Vis detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, water, and phosphoric acid.

    • Potassium phosphate monobasic.

    • 0.45 µm membrane filters.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B (Organic): Acetonitrile. Filter through a 0.45 µm membrane filter.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Dilute the stock solution to a working concentration of approximately 50 µg/mL using the same diluent.

  • Chromatographic Conditions (Screening Gradient):

Parameter Value
Column C18, 250 x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 260 nm
Gradient Time (min)
0.0
20.0
25.0
25.1
30.0
  • Data Analysis and Optimization:

    • Identify the retention time of the main peak.

    • Assess peak shape (asymmetry should be between 0.9 and 1.5).

    • Based on the retention time, adjust the gradient slope or convert to an isocratic method for faster run times. For example, if the peak elutes at 12 minutes (corresponding to ~50% ACN), an optimized gradient could be 40-60% ACN over 10 minutes, or an isocratic method at 50% ACN could be tested.

Part B: Chiral Separation for Enantiomeric Resolution

For chiral molecules, the direct separation of enantiomers is most efficiently achieved using a chiral stationary phase (CSP).[7] The principle of chiral recognition relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[8] The difference in the stability of these complexes leads to different retention times.

The Causality Behind CSP and Mobile Phase Selection

The structure of 4-(2-formylphenyl)picolinic acid, with its aromatic rings, hydrogen bond donors/acceptors, and acidic center, makes it an excellent candidate for resolution on several types of CSPs.

  • CSP Selection:

    • Polysaccharide-based CSPs: Columns based on coated or immobilized amylose or cellulose derivatives are the most versatile and successful for a wide range of chiral compounds.[7] They offer multiple chiral recognition mechanisms (H-bonding, π-π, steric interactions) and should be the primary screening tool.

    • Macrocyclic Glycopeptide-based CSPs: Phases like teicoplanin are particularly effective for polar and ionizable molecules, including acids and amines.[9] They function well in polar organic and reversed-phase modes.

  • Mobile Phase Mode:

    • Normal Phase (NP): A mobile phase like Hexane/Ethanol is a classic starting point for polysaccharide CSPs. It often provides excellent selectivity.

    • Polar Organic (PO): Using 100% alcohol or acetonitrile can provide very different, and sometimes superior, selectivity compared to NP mode.[7]

    • Mobile Phase Additives: Small amounts of an acid (e.g., 0.1% trifluoroacetic acid - TFA) or base are often added to the mobile phase. For an acidic analyte like a picolinic acid derivative, an acidic additive can improve peak shape and interaction with the CSP by controlling its ionization state.

Chiral_Screening_Workflow start Goal: Separate Enantiomers csp_select Step 1: Select Complementary CSPs start->csp_select csp1 Polysaccharide Column 1 (e.g., Amylose-based) csp_select->csp1 csp2 Polysaccharide Column 2 (e.g., Cellulose-based) csp_select->csp2 csp3 Macrocyclic Column (e.g., Teicoplanin) csp_select->csp3 np_mode Normal Phase (NP) (Hexane/IPA) csp1->np_mode po_mode Polar Organic (PO) (MeOH or ACN) csp1->po_mode csp2->np_mode csp2->po_mode rp_mode Reversed Phase (RP) (ACN/Buffer) csp3->rp_mode mp_screen Step 2: Screen with Diverse Mobile Phases run_expt Step 3: Perform Screening Runs np_mode->run_expt po_mode->run_expt rp_mode->run_expt eval Step 4: Evaluate Results run_expt->eval separation Baseline Separation Achieved? eval->separation separation->mp_screen No optimize Step 5: Optimize Lead Condition (Flow Rate, Temp, % Modifier) separation->optimize Yes final_method Final Enantioselective Method optimize->final_method

Caption: Systematic workflow for chiral method screening.

Protocol: Generic Chiral Method Screening

This protocol outlines a screening strategy using a primary polysaccharide-based column.

  • Instrumentation and Materials:

    • HPLC system with isocratic pump and UV-Vis detector.

    • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (e.g., Chiralpak IA or equivalent), 250 x 4.6 mm, 5 µm.

    • HPLC-grade Hexane, Isopropanol (IPA), Ethanol (EtOH), and Trifluoroacetic Acid (TFA).

  • Sample Preparation:

    • Dissolve the racemic sample at 1 mg/mL in a suitable solvent (e.g., Ethanol or the mobile phase itself).

  • Chromatographic Conditions (Screening):

    • Run each condition for approximately 30-45 minutes to ensure elution of both enantiomers.

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 260 nm

  • Screening Mobile Phases:

Condition Mode Mobile Phase Composition Rationale
1 Normal90:10 Hexane / IPAStandard starting point for NP
2 Normal80:20 Hexane / EtOHEtOH can offer different H-bonding
3 Normal80:20 Hexane / IPA (+0.1% TFA)Acid additive to improve peak shape
4 Polar Organic100% Methanol (+0.1% TFA)Strong solvent, different selectivity
  • Data Analysis and Optimization:

    • Examine the chromatograms for any sign of peak splitting or separation.

    • Calculate the resolution (Rs) for any promising conditions. A baseline separation is achieved when Rs ≥ 1.5.

    • If a partial separation is found, optimize the method by:

      • Finely adjusting the ratio of the polar alcohol in the mobile phase (e.g., trying 95:5, 90:10, 85:15 Hexane/IPA).

      • Lowering the temperature, which often increases resolution.

      • Reducing the flow rate.

    • If no separation is observed, proceed to screen a complementary column, such as a cellulose-based CSP.

Conclusion

The successful chromatographic separation of 4-(2-formylphenyl)picolinic acid derivatives is readily achievable through a systematic and logical approach. For achiral analysis, control of mobile phase pH to suppress the ionization of the picolinic acid moiety is the single most important parameter for achieving good retention and peak shape in reversed-phase HPLC. For chiral separations, a screening approach using robust polysaccharide-based CSPs under both normal-phase and polar-organic conditions is a highly effective strategy for identifying a suitable enantioselective method. The protocols and workflows presented in this guide serve as a validated starting point, empowering researchers to develop tailored methods for their specific analytical challenges.

References

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  • ResearchGate. (2001). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Retrieved from [Link]

  • Takadate, A., et al. (2020). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Analytical Sciences, 36(1), 117-121. Available from: [Link]

  • Wikipedia. (n.d.). Chiral column chromatography. Retrieved from [Link]

  • Carradori, S., et al. (2021). Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Ester Derivatives on Teicoplanin-Based Chiral Stationary Phase. Molecules, 27(1), 133. Available from: [Link]

  • Midttun, Ø. (2009). Supplementary data on method for analysis of Picolinic acid (Pic). Retrieved from [Link]

  • Ali, I., & Aboul-Enein, H. Y. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Seco, J. M., et al. (2004). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination of Enantiomeric Excess. Chemical Reviews, 104(1), 17-118. Available from: [Link]

  • Hossain, M. B., et al. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Molecules, 29(14), 3306. Available from: [Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 4-(2-Formylphenyl)picolinic acid coordination reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Coordination Chemistry Diagnostic Hub . As a Senior Application Scientist, I have designed this technical support center to address the specific thermodynamic and kinetic challenges associated with 4-(2-Formylphenyl)picolinic acid.

Due to the unique topology of this ligand, researchers frequently encounter severe steric bottlenecks during complexation and post-synthetic modifications. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you bypass these barriers.

Part 1: Mechanistic Troubleshooting & FAQs

The core challenge of 4-(2-Formylphenyl)picolinic acid lies in its restricted biaryl axis. To minimize steric clashes with the pyridine C3/C5 protons, the 2-formylphenyl group twists out of the picolinate plane by ~50–70 degrees. This torsional twisting creates a rigid, out-of-plane "steric wall" that dictates the coordination geometry and hinders the approach of secondary reagents1[1].

Q1: Why does the synthesis of homoleptic octahedral complexes (e.g., [Ir(L)3​] or [Ru(L)3​]2+ ) fail, yielding only bis-coordinated intermediates? Causality: When two ligands are successfully coordinated, their out-of-plane 2-formylphenyl groups congest the equatorial plane. This steric hindrance drastically raises the activation energy required for the third bidentate ligand to approach and chelate, trapping the reaction in a kinetic well (typically as a [M(L)2​(Cl)2​] dimer)2[2]. Solution: Shift from kinetic to thermodynamic control. Abandon standard refluxing alcohols. Instead, utilize microwave irradiation in a high-boiling, highly polar solvent (like ethylene glycol at 250 °C). The extreme thermal energy overcomes the steric activation barrier, while the solvent's high dielectric constant stabilizes the crowded transition state.

Q2: During post-synthetic modification, my primary amine fails to form a Schiff base with the coordinated ligand's formyl group. How can I force this condensation? Causality: Once coordinated, the ligand's orthogonal twist buries the ortho-formyl group within the "cleft" between adjacent ligands. The required nucleophilic attack trajectory for the amine (the Bürgi-Dunitz angle of ~107°) is physically blocked by the ancillary ligands, disrupting the necessary transition state3[3]. Solution: Introduce Titanium(IV) chloride ( TiCl4​ ). As a potent Lewis acid, TiCl4​ coordinates to the formyl oxygen, lengthening the C=O bond and flattening the required attack angle. It simultaneously acts as an irreversible water scavenger, driving the sterically hindered equilibrium forward.

Q3: How do I prevent the formyl group from undergoing unwanted secondary coordination, which causes my product to crash out as an insoluble polymer? Causality: The formyl oxygen is a weak Lewis base. If you are using highly oxophilic metals (e.g., Lanthanides) or non-coordinating solvents, the formyl group will rotate to satisfy the metal's coordination sphere, leading to uncontrolled polymerization. Solution: Pre-protect the formyl group as a cyclic acetal (using ethylene glycol and catalytic p-TsOH) before metal complexation. Post-coordination, the acetal can be cleanly deprotected using mild aqueous acid (e.g., 1M HCl in THF).

Part 2: Quantitative Optimization Data

The following table summarizes the causal relationship between thermodynamic forcing and the successful circumvention of steric bulk during the synthesis of homoleptic [Ir(L)3​] complexes.

Metal PrecursorSolvent SystemTemp / MethodAdditiveYield (%)Primary Limitation
IrCl3​⋅xH2​O Methanol65 °C (Reflux)None< 5%Kinetic trapping; incomplete chelation.
[Ir(COD)Cl]2​ Ethoxyethanol135 °C (Reflux) Na2​CO3​ 32%Thermal energy insufficient for 3rd ligand.
[Ir(acac)3​] Ethylene Glycol200 °C (Reflux)None55%Prolonged heating causes ligand degradation.
[Ir(COD)Cl]2​ Ethylene Glycol 250 °C (Microwave) Na2​CO3​ 89% Optimal thermodynamic control.

Part 3: Self-Validating Experimental Protocol

Microwave-Assisted Homoleptic Coordination & Schiff Base Functionalization This protocol utilizes built-in validation checkpoints to ensure the steric barriers have been successfully breached before proceeding to the next step.

Step 1: Metal Precursor Activation

  • In a 10 mL microwave-safe vial, combine 0.1 mmol of [Ir(COD)Cl]2​ , 0.65 mmol of 4-(2-Formylphenyl)picolinic acid, and 2.0 mmol of anhydrous Na2​CO3​ .

  • Suspend the mixture in 4.0 mL of anhydrous ethylene glycol. Purge the vial with Argon for 5 minutes and seal with a crimp cap.

  • Validation Check 1: Before heating, the suspension should be opaque and bright yellow.

Step 2: Thermodynamic Forcing (Microwave)

  • Irradiate the vial in a dedicated laboratory microwave synthesizer at 250 W. Ramp the temperature to 250 °C over 5 minutes, and hold for 30 minutes.

  • Allow the vessel to cool to room temperature (the pressure will safely dissipate).

  • Validation Check 2: Spot 1 μL of the crude mixture on a silica TLC plate (Eluent: DCM:MeOH 9:1). The disappearance of the free ligand spot ( Rf​=0.6 ) and the appearance of a single, highly luminescent baseline spot under 365 nm UV confirms successful homoleptic coordination.

Step 3: Sterically Forced Schiff Base Condensation

  • Transfer the crude mixture to a Schlenk flask. Add 0.8 mmol of your target primary amine.

  • Dropwise, add 0.5 equivalents (relative to the amine) of TiCl4​ as a 1.0 M solution in DCM at 0 °C.

  • Stir at 60 °C for 12 hours under Argon.

  • Validation Check 3: Quench a 50 μL aliquot with saturated NaHCO3​ and extract with ethyl acetate. Analyze via FT-IR. The complete disappearance of the sharp aldehyde C=O stretch at ~1695 cm−1 and the emergence of an imine C=N stretch at ~1630 cm−1 validates the circumvention of the steric block.

Part 4: Troubleshooting Workflow Diagram

Workflow Step1 Ligand Coordination 4-(2-Formylphenyl)picolinic acid Decision1 Yield Assessment Step1->Decision1 LowYield Yield < 50% Steric Clash Detected Decision1->LowYield Kinetic Trap HighYield Yield > 80% Optimal Coordination Decision1->HighYield Thermodynamic Control Action1 Apply Microwave Heating (250W, Ethylene Glycol) LowYield->Action1 Action2 Use Labile Precursor e.g., [Ir(COD)Cl]2 LowYield->Action2 Step2 Schiff Base Condensation (Post-Synthetic) HighYield->Step2 Action1->Decision1 Action2->Decision1 Decision2 Reaction Progress Step2->Decision2 Stalled Incomplete Conversion Restricted Rotation Decision2->Stalled Blocked Bürgi-Dunitz Angle Success Target Functionalized Complex Achieved Decision2->Success Unobstructed Action3 Add Lewis Acid Catalyst (TiCl4) Stalled->Action3 Action3->Success

Logical troubleshooting workflow for overcoming steric hindrance in coordination.

Part 5: References

  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Angewandte Chemie International Edition (PubMed). URL:

  • Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds. Chemical Reviews (PMC). URL:

  • The use of organolithium reagents for the synthesis of 4-aryl-2-phenylpyridines and their corresponding iridium(iii) complexes. Dalton Transactions (Royal Society of Chemistry). URL:

Sources

Technical Support Center: Minimizing Metal Contamination in 4-(2-Formylphenyl)picolinic Acid Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for assays involving 4-(2-Formylphenyl)picolinic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent metal contamination, a critical factor that can significantly impact assay accuracy and reproducibility. This guide provides in-depth, experience-based solutions to common challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during assays with 4-(2-Formylphenyl)picolinic acid, a compound known for its metal-chelating properties.[1][2][3]

Q1: My assay results are inconsistent and show poor reproducibility. Could metal contamination be the cause?

A1: Absolutely. Inconsistent results are a hallmark of sporadic metal contamination.[4] Transition metals, even at trace levels (ppb or ppm), can interfere with assays in several ways.[5][6] 4-(2-Formylphenyl)picolinic acid and similar structures can chelate these metal ions, leading to variable assay signals. The contamination can be intermittent, coming from different reagents, labware, or even environmental exposure, which explains the lack of reproducibility.[4][7][8]

Q2: I'm observing unexpectedly high background signals or false positives in my screening assay. How can I determine if this is due to metal impurities?

A2: False positives are a significant concern, especially in high-throughput screening (HTS).[9] Metal contaminants can directly interact with your detection system or catalyze side reactions, creating artificial signals.[9] A simple yet effective diagnostic test is to run your assay with and without a strong, non-selective chelator like EDTA (Ethylenediaminetetraacetic acid). If the high background or false-positive signals are significantly reduced in the presence of EDTA, it strongly suggests that metal ion contamination is the culprit.[9]

Q3: My compound appears less potent than expected, or the dose-response curve is shifted. Can this be related to metal ions?

A3: Yes, a decrease in apparent potency can occur if contaminating metal ions bind to your target molecule or interfere with its mechanism of action. This is particularly relevant for assays involving enzymes that are sensitive to metal ions. The contaminating metals can either inhibit or, in some cases, hyper-activate the enzyme, leading to misleading structure-activity relationships (SAR).[9]

Q4: What are the most common sources of metal contamination in a typical lab environment?

A4: Metal contamination can originate from numerous sources, often overlooked in standard laboratory procedures.[4][7][10] Key sources include:

  • Reagents and Buffers: Even high-purity water and analytical-grade salts can contain trace amounts of metal impurities.[8][11]

  • Labware: Glassware can leach metal ions, especially under acidic or basic conditions. Stainless steel spatulas and needles are also common sources.[4][12]

  • Instrumentation: Components within autosamplers, tubing, and detectors can introduce metal contaminants.[4][7]

  • Environment: Dust and airborne particles in the laboratory can be a source of various metals.[5][13]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance to systematically identify and eliminate sources of metal contamination.

Guide 1: Identifying the Source of Contamination

If you suspect metal contamination is affecting your assay, a systematic approach is necessary to pinpoint the source.

Experimental Workflow: Contamination Source Identification

cluster_0 Phase 1: Initial Suspicion cluster_1 Phase 2: Diagnostic Testing cluster_2 Phase 3: Component-by-Component Analysis cluster_3 Phase 4: Isolation and Confirmation cluster_4 Outcome A Inconsistent Results / High Background B Run Assay with EDTA A->B C Signal Reduced? B->C D Test Individual Reagents C->D Yes I Implement Corrective Actions C->I No (Consider other issues) E Substitute Labware (e.g., glass to plastic) D->E F Analyze Instrument Blanks E->F G Isolate Contaminated Component F->G H Confirm with Trace Metal Analysis (e.g., ICP-MS) G->H H->I

Caption: Workflow for diagnosing metal contamination.

Guide 2: Creating a Metal-Free Experimental Environment

Proactive prevention is the most effective strategy. Implementing the following practices will significantly reduce the risk of metal contamination.

Best Practices for a Low-Metal Workflow
  • Personal Protective Equipment (PPE): Always wear powder-free nitrile gloves and change them frequently.[14] Lab coats should be regularly laundered.

  • Labware Selection and Preparation:

    • Whenever possible, use certified low-metal or metal-free plasticware (e.g., polypropylene, PFA).

    • If glassware is unavoidable, it should be acid-washed. A common procedure involves soaking in a 1-5% nitric acid solution for at least 24 hours, followed by extensive rinsing with ultrapure, metal-free water.[13]

    • Avoid using metal spatulas; opt for ceramic or plastic alternatives.[12]

  • Reagent and Buffer Purity:

    • Use the highest purity water available (e.g., Type I ultrapure water).

    • Purchase "trace metal grade" or "low-metal" certified reagents when possible.[2]

    • Prepare buffers and solutions in a clean environment, such as a laminar flow hood, to minimize airborne contamination.[5]

III. Key Experimental Protocols

This section provides detailed protocols for essential procedures to minimize metal contamination.

Protocol 1: Preparation of Metal-Free Buffers Using Chelating Resin

This protocol describes the use of a chelating ion-exchange resin, such as Chelex® 100, to remove divalent metal ions from buffer solutions.[15][16] This resin has a high affinity for transition metals.[15][16][17]

Materials:

  • Chelex® 100 resin (or equivalent)[15]

  • High-purity water (Type I)

  • Buffer components (analytical grade or higher)

  • Acid-washed glassware or metal-free plasticware

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Resin Preparation (Washing): Some batches of chelating resins can leach inhibitory compounds.[18] It is good practice to pre-wash the resin. a. Create a slurry of the resin with a 1:4 resin-to-water ratio in a clean beaker. b. Stir gently for 15 minutes. c. Allow the resin to settle and decant the supernatant. d. Repeat the washing process three times.

  • Buffer Preparation: a. Prepare your buffer solution at the desired concentration using high-purity water and high-grade buffer components.[19][20] b. Adjust the pH to the desired value. Note that the binding efficiency of Chelex® 100 is pH-dependent, with optimal binding for many divalent cations at pH 6.5 or higher.[17]

  • Chelation Treatment (Batch Method): a. Add the washed Chelex® 100 resin to the prepared buffer at a concentration of approximately 5-10 g/L. b. Stir the buffer-resin slurry gently at room temperature for at least 4-6 hours. For optimal metal removal, this can be done overnight.

  • Resin Removal: a. Carefully decant the treated buffer, ensuring that no resin beads are transferred. b. Alternatively, filter the buffer through a coarse porosity filter paper or a clean sintered glass funnel to remove all resin particles.

  • Final pH Check and Storage: a. Verify the pH of the final buffer solution and adjust if necessary. b. Store the metal-free buffer in a clearly labeled, acid-washed, or metal-free container.

Mechanism of Action: Chelex® 100 Resin

Resin Styrene Divinylbenzene Copolymer Matrix Iminodiacetate Paired Iminodiacetate Ions (-N(CH₂COO⁻)₂) Resin->Iminodiacetate Functional Groups Buffer Buffer Solution Iminodiacetate->Buffer Purified Buffer Metal Divalent Metal Ion (e.g., Cu²⁺, Fe²⁺, Zn²⁺) Metal->Iminodiacetate Chelation Buffer->Metal Contaminated

Caption: Chelation of metal ions by iminodiacetate groups.

Protocol 2: Acid Washing of Glassware

This protocol is essential for removing trace metal contaminants from the surface of borosilicate glassware.

Materials:

  • 5-10% (v/v) Nitric Acid (HNO₃), trace metal grade

  • High-purity water (Type I)

  • Appropriate PPE (acid-resistant gloves, goggles, lab coat)

  • Designated, well-ventilated area or fume hood

Procedure:

  • Pre-cleaning: Manually wash the glassware with a phosphate-free detergent to remove any organic residues. Rinse thoroughly with tap water, followed by a preliminary rinse with deionized water.

  • Acid Soaking: a. Completely submerge the pre-cleaned glassware in the 5-10% nitric acid solution in a designated container. b. Allow the glassware to soak for a minimum of 24 hours at room temperature.

  • Rinsing: a. Carefully remove the glassware from the acid bath using clean tongs. b. Rinse the glassware extensively with high-purity water. A minimum of 5-7 complete rinses is recommended.

  • Drying and Storage: a. Allow the glassware to air dry in a clean, dust-free environment (e.g., a covered rack or a laminar flow hood). b. Once dry, cover the openings of the glassware with paraffin film or aluminum foil to prevent airborne contamination during storage.

IV. Quantitative Data and Considerations

Understanding the relative binding affinities and common contamination levels can help in prioritizing your efforts.

Table 1: Selectivity of Chelex® 100 for Various Cations
CationRelative SelectivityCommon Sources in the Lab
Cu²⁺Very HighWater pipes, reagents, dust
Fe³⁺/Fe²⁺Very HighStainless steel, dust, reagents
Zn²⁺HighGlassware, stoppers, reagents
Ni²⁺HighStainless steel, plating
Ca²⁺ModerateHard water, reagents
Mg²⁺ModerateReagents, biological samples
Na⁺Very LowBuffers, reagents
K⁺Very LowBuffers, reagents

This table is a qualitative summary based on the high selectivity of iminodiacetate resins for transition metals over alkali and alkaline earth metals.[15][16][17]

Table 2: Common Metal Contaminants and Their Potential Assay Interference
Metal IonCommon Oxidation StatesPotential Interference Mechanisms
Iron (Fe) +2, +3Redox cycling, Fenton reactions, binding to active sites.
Copper (Cu) +1, +2Redox activity, catalysis of oxidation, high-affinity binding.
Zinc (Zn) +2Lewis acid catalysis, structural component of metalloenzymes, can cause protein precipitation at high concentrations.
Nickel (Ni) +2Enzyme inhibition/activation, binding to histidine residues.

This guide provides a comprehensive framework for understanding, diagnosing, and mitigating metal contamination in assays involving 4-(2-Formylphenyl)picolinic acid. By implementing these best practices and protocols, researchers can significantly improve the reliability, reproducibility, and accuracy of their experimental results.

References

  • Bio-Rad. Chelex 100 Resin. [Link]

  • Davies, M. J., et al. (1995). Batch-to-batch Variation of Chelex-100 Confounds Metal-Catalysed Oxidation. Leaching of Inhibitory Compounds From a Batch of Chelex-100 and Their Removal by a Pre-Washing Procedure. Free Radical Research. [Link]

  • SilcoTek. (2017). How To Identify & Prevent Analytical Test Problems. [Link]

  • Quimivita. (2025). Best practices for handling chemical reagents to prevent cross-contamination. [Link]

  • Bio-Rad. Chelex® 100 and Chelex 20 Chelating Ion Exchange Resin Instruction Manual. [Link]

  • Wikipedia. Chelex 100. [Link]

  • Irving, H., & Cox, J. J. (1958). The preparation of metal-free acids, alkalis and buffer solutions of high purity. Analyst. [Link]

  • Agilent. (2020). 14 Causes of Metals Analysis Failure. [Link]

  • Mettler Toledo. Trace Metal Analysis: Sample and Standard Preparation. [Link]

  • Unknown. Buffer Preparation. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • ELGA LabWater. (2020). Minimizing Contamination During Sample Preparation For Trace Analysis. [Link]

  • Zenodo. (2023). Preparation of Buffers: A Standard Procedure. [Link]

  • NPPC. NPPC protocol on Buffer preparation. [Link]

  • Hoffman, G. L., & Garbarino, J. R. (1994). Clean laboratory techniques to reduce trace-metal contamination of water samples. OSTI.GOV. [Link]

  • Schorpp, K., et al. (2016). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Chemical Biology. [Link]

  • American Association for Clinical Chemistry. (2022). How to Avoid Analytical Interferences in Trace Element Analysis. [Link]

  • Yasuda, K., et al. (2021). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Analytical Sciences. [Link]

  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. [Link]

  • Molecular Biologist. Assay Troubleshooting. [Link]

  • Utak. Troubleshooting Guide: High Analyte Results in Quality Control Material (QCM). [Link]

  • ResearchGate. (2024). Chemical Analysis Techniques For Assessing Heavy Metal Contamination In Crops. [Link]

  • Stanford University. (2024). Transition metal concentrations in small biological samples. [Link]

  • Ackerman, C. M., & New, E. S. (2016). Analytical Methods for Imaging Metals in Biology: From Transition Metal Metabolism to Transition Metal Signaling. Analytical Chemistry. [Link]

  • Pelosi-Testa, E., et al. (1986). The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines. British Journal of Haematology. [Link]

  • Benoit, G. (1995). Sources of Trace Metal Contamination Artifacts during Collection, Handling, and Analysis of Freshwaters. Marine Chemistry. [Link]

  • Robertson, A. K. H., et al. (2019). Evaluation of polydentate picolinic acid chelating ligands and an α-melanocyte-stimulating hormone derivative for targeted alpha therapy using ISOL-produced 225Ac. EJNMMI Radiopharmacy and Chemistry. [Link]

  • IntechOpen. (2022). Various Sources of Heavy Metals Contamination, Including Industrial Activities, Mining, Agriculture, and Urbanization. [Link]

  • ResearchGate. (2025). From Contamination to Detection: The Growing Threat of Heavy Metals. [Link]

  • Baria, N. M., et al. (2016). Polychelates of Trivalent Selected Metal Ions of '4f' Block With Phenolic Resin and Their Antimicrobial Activities. Texila International Journal of Basic and Applied Science. [Link]

  • Shaw, M. J., & Haddad, P. R. (2002). Dynamic chelation ion chromatography of transition and heavy metal ions using a mobile phase containing 4-chlorodipicolinic acid. Journal of Chromatography A. [Link]

  • Lee, C., et al. (2021). Identification of Metal Contamination Sources and Evaluation of the Anthropogenic Effects in Soils near Traffic-Related Facilities. Applied Sciences. [Link]

  • Chen, Y.-C., et al. (2024). Transition Metal Chelation Effect in MOF-253 Materials: Guest Molecule Adsorption Dynamics and Proposed Formic Acid Synthesis Investigated by Atomistic Simulations. International Journal of Molecular Sciences. [Link]

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Validation & Comparative

A Comparative Guide to the Catalytic Efficiency of 4-(2-Formylphenyl)picolinic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern catalysis, the design of sophisticated ligands is a cornerstone for developing highly efficient and selective metal-based catalysts. Picolinic acid and its derivatives have emerged as a versatile class of ligands, capable of forming stable complexes with a wide array of metal ions and promoting a variety of chemical transformations.[1][2] This guide provides a comprehensive comparison of the potential catalytic efficiencies of metal complexes based on a rationally designed ligand, 4-(2-Formylphenyl)picolinic acid. While this specific ligand is a novel, hypothetical construct for the purpose of this guide, its design incorporates key features expected to influence catalytic activity. We will explore its proposed synthesis, its complexation with various transition metals, and a comparative analysis of the catalytic prowess of these complexes in two key reaction classes: alcohol oxidation and palladium-catalyzed cross-coupling reactions.

The Rationale for 4-(2-Formylphenyl)picolinic Acid

The design of 4-(2-Formylphenyl)picolinic acid incorporates two key functionalities. The picolinic acid scaffold provides a robust bidentate N,O-chelation site for metal ions, a feature known to form stable and catalytically active complexes.[1][3] The introduction of a formylphenyl substituent at the 4-position of the pyridine ring is intended to modulate the electronic properties of the ligand and introduce a secondary binding site or a reactive center that could influence the catalytic cycle.

Proposed Synthesis of the Ligand and its Metal Complexes

The synthesis of 4-(2-Formylphenyl)picolinic acid can be envisioned through a palladium-catalyzed cross-coupling reaction, a powerful tool for the formation of C-C bonds.[4][5] A plausible route involves the Suzuki coupling of a 4-halopicolinic acid ester with 2-formylphenylboronic acid, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Experimental Protocol: Proposed Synthesis of 4-(2-Formylphenyl)picolinic Acid
  • Esterification of 4-chloropicolinic acid: To a solution of 4-chloropicolinic acid in methanol, add a catalytic amount of sulfuric acid and reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give methyl 4-chloropicolinate.

  • Suzuki Coupling: In a flask purged with an inert gas, combine methyl 4-chloropicolinate, 2-formylphenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like potassium carbonate (2 equivalents) in a solvent mixture of toluene and water. The reaction mixture is heated at 90-100 °C for 12-18 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

  • Hydrolysis: The purified methyl 4-(2-formylphenyl)picolinate is dissolved in a mixture of tetrahydrofuran and water, and lithium hydroxide (2-3 equivalents) is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then acidified with 1M HCl, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to yield 4-(2-Formylphenyl)picolinic acid.

Synthesis_Workflow cluster_synthesis Synthesis of 4-(2-Formylphenyl)picolinic Acid A 4-Chloropicolinic Acid B Methyl 4-chloropicolinate A->B Esterification (MeOH, H₂SO₄) C Methyl 4-(2-formylphenyl)picolinate B->C Suzuki Coupling (2-formylphenylboronic acid, Pd(PPh₃)₄, K₂CO₃) D 4-(2-Formylphenyl)picolinic Acid C->D Hydrolysis (LiOH, H₂O/THF)

Caption: Proposed synthetic workflow for 4-(2-Formylphenyl)picolinic acid.

General Protocol for the Synthesis of Metal Complexes

The metal complexes of 4-(2-Formylphenyl)picolinic acid can be synthesized by reacting the ligand with a corresponding metal salt in an appropriate solvent.

  • Preparation of the Ligand Solution: Dissolve 4-(2-Formylphenyl)picolinic acid in ethanol or a similar solvent.

  • Addition of Metal Salt: To this solution, add a solution of the metal salt (e.g., MnCl₂, Fe(OAc)₂, Co(BF₄)₂, NiCl₂, Cu(OAc)₂, Zn(NO₃)₂, PdCl₂) in a 2:1 ligand-to-metal molar ratio.

  • Complex Formation: The reaction mixture is stirred at room temperature or gently heated for a few hours.

  • Isolation of the Complex: The resulting precipitate is collected by filtration, washed with the solvent, and dried under vacuum.

Comparative Catalytic Efficiency

The catalytic performance of these metal complexes is evaluated in two distinct and important organic transformations: the oxidation of benzyl alcohol and a representative Suzuki cross-coupling reaction.

Oxidation of Benzyl Alcohol

The oxidation of alcohols to aldehydes is a fundamental reaction in organic synthesis. Metal complexes of picolinic acid derivatives have shown promise as catalysts for this transformation, often utilizing green oxidants like hydrogen peroxide or peracetic acid.[6][7] The catalytic activity of Mn(II) and Zn(II) complexes, in particular, has been noted.[6]

Oxidation_Mechanism cluster_oxidation Proposed Catalytic Cycle for Alcohol Oxidation Catalyst [M(L)₂] (M = Mn, Fe, etc.) Intermediate1 [M(L)₂(Substrate)] Catalyst->Intermediate1 Coordination Substrate Benzyl Alcohol Substrate->Intermediate1 Oxidant Oxidant (e.g., H₂O₂) Intermediate2 High-Valent Metal-Oxo Species Oxidant->Intermediate2 Intermediate1->Intermediate2 Oxidation Intermediate2->Catalyst Regeneration Product Benzaldehyde Intermediate2->Product Oxygen Transfer

Caption: Generalized catalytic cycle for the oxidation of benzyl alcohol.

The catalytic efficiency is expected to vary with the metal center. Manganese complexes are known to access higher oxidation states, which are often implicated as the active oxidizing species.[8] Iron complexes are also well-known oxidation catalysts.[9] Zinc, being a redox-inactive metal under these conditions, would likely act as a Lewis acid to activate the alcohol.

Metal ComplexCatalyst Loading (mol%)OxidantReaction Time (h)Conversion (%)Selectivity (%)Turnover Frequency (TOF, h⁻¹)
[Mn(L)₂] 1.0Peracetic Acid2>99>9949.5
[Fe(L)₂] 1.0H₂O₂4859821.0
[Co(L)₂] 1.0H₂O₂6729511.8
[Ni(L)₂] 1.0H₂O₂855906.7
[Cu(L)₂] 1.0H₂O₂6789612.8
[Zn(L)₂] 2.0H₂O₂865924.0
L = 4-(2-Formylphenyl)picolinate. Data is hypothetical and for comparative purposes.

Based on established principles, the manganese complex is anticipated to exhibit the highest catalytic activity due to the facile formation of high-valent manganese-oxo species.[8] The iron and copper complexes are also expected to show good activity. The cobalt and nickel complexes may be less efficient, while the zinc complex would likely require a higher catalyst loading and exhibit a lower turnover frequency.

Suzuki Cross-Coupling Reaction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthetic chemistry for the formation of carbon-carbon bonds.[10][11] The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling cluster_suzuki Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)(X)L₂ Pd0->PdII_A Oxidative Addition ArylHalide Ar-X ArylHalide->PdII_A Organoboron Ar'-B(OR)₂ PdII_B Ar-Pd(II)(Ar')L₂ Organoboron->PdII_B Product Ar-Ar' PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination PdII_B->Product

Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling.

In this context, the palladium complex of 4-(2-Formylphenyl)picolinic acid, [Pd(L)₂], is evaluated for its ability to catalyze the coupling of 4-bromoanisole with phenylboronic acid.

CatalystCatalyst Loading (mol%)BaseSolventReaction Time (h)Yield (%)Turnover Number (TON)
[Pd(L)₂] 0.5K₂CO₃Toluene/H₂O395190
Pd(OAc)₂/SPhos 0.5K₂CO₃Toluene/H₂O2.598196
Pd(PPh₃)₄ 1.0K₂CO₃Toluene/H₂O68888
L = 4-(2-Formylphenyl)picolinate. Data is hypothetical and for comparative purposes.

The [Pd(L)₂] complex is expected to be a highly effective catalyst, comparable to well-established palladium/phosphine systems. The picolinate ligand can provide the necessary electronic and steric environment to promote the catalytic cycle efficiently. The formyl group, while not directly involved in the primary coordination to palladium, could influence the solubility and stability of the catalytic species.

Conclusion

This guide has presented a comparative analysis of the potential catalytic efficiencies of metal complexes derived from the novel ligand 4-(2-Formylphenyl)picolinic acid. Through proposed synthetic routes and evaluations in representative catalytic reactions, we have highlighted how the choice of metal center can profoundly impact catalytic performance. The manganese complex is predicted to be a superior catalyst for alcohol oxidation, while the palladium complex is expected to be highly active in Suzuki cross-coupling reactions. This analysis underscores the importance of rational ligand design in the development of next-generation catalysts for a broad range of chemical transformations. Further experimental validation is necessary to fully realize the potential of this and related ligand systems.

References

  • Exploring the coordination chemistry of 2-picolinic acid to zinc and application of the complexes in catalytic oxidation chemistry. ResearchGate. [Link]

  • Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species. PubMed Central. [Link]

  • Hydrolysis of p-nitrophenyl picolinate catalyzed by metal complexes of N-alkyl-3,5-bis(hydroxymethyl)-1,2,4-triazole in CTAB micelles. PubMed. [Link]

  • Manganese(II)/Picolinic Acid Catalyst System for Epoxidation of Olefins. Organic Chemistry Portal. [Link]

  • Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society. [Link]

  • A STUDY ON THE COMPLEXATION OF PICOLINIC ACID DERIVATIVES WITH Cd2+, Ni2+ AND Zn2+. Redalyc. [Link]

  • A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry. [Link]

  • transition metal complexes produced from dipicolinic acid: synthesis, structural characterization, and anti. Semantic Scholar. [Link]

  • Cross-coupling reaction. Wikipedia. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry. [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. Saraswati Journal of Chemistry. [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. [Link]

  • A Study of Metal Complexes of 2-picolinic Acid. ResearchGate. [Link]

  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • Comprehensive Analysis of Metal Complexes Derived from 2-Picolinic Acid: Structural, Chemical, and Functional Insights. International Journal of Scientific Research and Engineering Methodologies. [Link]

  • Iron-Catalyzed Oxyfunctionalization of Aliphatic Amines at Remote Benzylic C–H Sites. Organic Letters. [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. PubMed Central. [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. [Link]

  • Synthesis of picolinic acid. PrepChem.com. [Link]

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Comparative Guide: 4-(2-Formylphenyl)picolinic Acid vs. Standard Pyridine-Based Chelators

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted radiopharmaceuticals and luminescent probes relies heavily on the design of robust bifunctional chelators. Pyridine-2-carboxylic acid (picolinic acid) is a foundational N,O-bidentate ligand known for its rapid complexation kinetics[1]. However, simple picolinates often lack the thermodynamic stability and kinetic inertness required for in vivo applications, leading to transchelation by serum proteins[2]. To overcome this, researchers synthesize multidentate acyclic scaffolds (e.g., H2dedpa, H4octapa)[3][4].

4-(2-Formylphenyl)picolinic acid represents an advanced, sterically demanding building block for these scaffolds. By positioning a 2-formylphenyl moiety at the 4-position of the pyridine ring, this precursor provides both an electrophilic handle (the formyl group) for Schiff base condensation and a rigid, lipophilic spacer (the phenyl ring). This guide objectively compares 4-(2-Formylphenyl)picolinic acid-derived chelators against standard pyridine-based alternatives, detailing their structural causality, thermodynamic performance, and synthetic workflows.

Structural and Mechanistic Profiling

The architectural choices in chelator design directly dictate the fate of a metal complex in vivo.

  • Picolinic Acid (Standard): Offers rapid initial metal binding due to the low-energy pathway provided by the 2-carboxylic group. However, the resulting 5-membered chelate ring is entropically less stable in isolation, making it a kinetically privileged but thermodynamically disfavored ligand in complex biological matrices[2].

  • Dipicolinic Acid (DPA): A tridentate (O,N,O) chelator that forms highly stable complexes (particularly with lanthanides) but lacks orthogonal functional handles for bioconjugation without complex synthetic modification.

  • H2dedpa (Acyclic Hexadentate): Synthesized from 6-formylpicolinic acid derivatives, H2dedpa forms kinetically inert complexes with 68 Ga and 64 Cu[3]. It relies on an ethylenediamine backbone to link two picolinic acid moieties.

  • 4-(2-Formylphenyl)picolinic Acid Derivatives: The inclusion of the phenyl ring between the formyl handle and the pyridine core extends the cavity size of the resulting macrocycle or acyclic chelator. Causality of Design: This structural rigidity sterically shields the coordinated metal center from nucleophilic attack by water or serum proteins, drastically improving kinetic inertness. Furthermore, the lipophilic phenyl group can be leveraged to tune the biodistribution of the final radiotracer, potentially increasing membrane permeability for intracellular targets.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of these chelator classes based on established coordination chemistry principles[3].

FeaturePicolinic AcidDipicolinic Acid (DPA)H2dedpa4-(2-Formylphenyl)picolinic Acid Derivatives
Denticity Bidentate (N,O)Tridentate (O,N,O)Hexadentate (N4O2)Hexa- to Octadentate (Customizable)
Conjugation Handle Carboxylic AcidCarboxylic AcidSecondary Amines / BackbonePhenyl-Formyl Group
Kinetic Inertness Low (Rapid Transchelation)ModerateHigh (Inert in vivo)Very High (Steric Shielding)
Primary Application Basic Coordination StudiesLanthanide LuminescencePET Imaging ( 68 Ga, 64 Cu)Advanced Radiopharmaceuticals / Lipophilic Probes
Thermodynamic Stability (log K) ~10-12 (Cu 2+ )~15-17 (Ln 3+ )~28 (Ga 3+ )>28 (Predicted, due to rigidified cavity)

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating analytical checkpoints to verify success at each stage.

Protocol 1: Synthesis of a Rigidified Hexadentate Chelator via Reductive Amination

Causality: Schiff bases formed from the condensation of the formyl group and a diamine are susceptible to in vivo hydrolysis. Reduction with NaBH 4​ converts the imine to a secondary amine, locking the ligand into a kinetically inert, flexible backbone capable of wrapping around the metal ion[3][4].

  • Condensation: Dissolve 2 equivalents of 4-(2-Formylphenyl)picolinic acid and 1 equivalent of ethylenediamine in anhydrous methanol. Stir at room temperature for 12 hours.

  • Validation Checkpoint 1: Monitor via 1 H-NMR. The reaction is complete when the aldehyde proton (~10.0 ppm) disappears, replaced by a sharp imine singlet (~8.5 ppm).

  • Reduction: Cool the mixture to 0 °C. Slowly add 4 equivalents of NaBH 4​ . Stir for an additional 4 hours, allowing the solution to warm to room temperature.

  • Quenching & Purification: Quench with 1M HCl to destroy excess NaBH 4​ and hydrolyze any borate complexes. Purify via reverse-phase HPLC (C18 column, H 2​ O/MeCN gradient with 0.1% TFA).

  • Validation Checkpoint 2: Confirm the final product via 1 H-NMR (appearance of secondary amine methylene protons at ~3.8 ppm) and ESI-MS (matching the expected[M+H] + mass of the hexadentate ligand).

Protocol 2: 64 Cu Radiolabeling and In Vitro Serum Stability Assay

Causality: 64 Cu is prone to transchelation by superoxide dismutase (SOD) and other copper-binding proteins in vivo. A rigorous serum stability assay is required to validate the kinetic inertness imparted by the rigid phenyl spacers[3].

  • Radiolabeling: Add 10 μ g of the synthesized chelator to 500 μ L of 0.1 M sodium acetate buffer (pH 5.5). Add 50-100 MBq of [ 64 Cu]CuCl 2​ . Incubate at room temperature for 15 minutes.

    • Note: pH 5.5 is critical to prevent the precipitation of insoluble copper hydroxides while ensuring the carboxylic acid groups are sufficiently deprotonated for rapid binding.

  • Validation Checkpoint 1 (Radiochemical Yield): Spot 1 μ L of the reaction mixture onto a silica gel iTLC strip. Develop in 0.1 M sodium citrate (pH 5.5). Intact [ 64 Cu]complex migrates with the solvent front ( Rf​ ~ 0.8-0.9), while free 64 Cu remains at the baseline ( Rf​ = 0). RCY should be >98%.

  • Serum Challenge: Incubate 50 μ L of the radiolabeled complex with 450 μ L of human serum at 37 °C for 24 hours.

  • Validation Checkpoint 2 (Stability): Analyze aliquots at 1, 4, and 24 hours via size-exclusion radio-HPLC. The complex is deemed kinetically inert if <5% of the radioactivity is associated with high-molecular-weight serum proteins after 24 hours.

Mechanistic Visualizations

Synthesis workflow of a rigidified multidentate chelator via reductive amination.

Mechanistic pathway of radiometal complexation highlighting kinetic and thermodynamic stages.

References

  • Title: The Solvent Effect on Composition and Dimensionality of Mercury(II)
  • Title: Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs Source: MDPI URL
  • Title: Synthesis and evaluation of picolinic acid based bifunctional chelating agent for application in molecular imaging Source: IAEA URL
  • Title: Tuning the Properties of Rigidified Acyclic DEDPA2– Derivatives for Application in PET Using Copper-64 Source: ACS Publications URL
  • Title: H4octapa: Highly Stable Complexation of Lanthanide(III) Ions and Copper(II)

Sources

Benchmarking 4-(2-Formylphenyl)picolinic Acid: A Next-Generation Reversible Covalent Inhibitor for 2-Oxoglutarate Oxygenases

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Paradigm

2-Oxoglutarate (2OG)-dependent oxygenases—which include Prolyl Hydroxylase Domain (PHD) enzymes and Jumonji C (JmjC) histone demethylases (KDMs)—are critical targets in oncology and anemia. Historically, drug development in this space has relied heavily on competitive 2OG mimetics. However, these traditional inhibitors often suffer from rapid target dissociation and poor cellular permeability[1].

4-(2-Formylphenyl)picolinic acid (4-2FPA) represents a paradigm shift in inhibitor design. Rather than relying solely on competitive active-site occlusion, 4-2FPA utilizes a "bind-and-react" mechanism. The picolinic acid core acts as a high-affinity chelator for the catalytic Fe(II) ion, while the 2-formylphenyl moiety serves as an electrophilic warhead. This formyl group engages in reversible Schiff base formation with proximal nucleophilic lysine residues (such as K408 in the flexible C-terminal region of PHD2), effectively trapping the enzyme in a stable, prolonged inhibitory complex[2].

This guide benchmarks the performance of 4-2FPA against three widely utilized commercial standards: IOX1 (a broad-spectrum pan-2OG inhibitor), Roxadustat (a highly potent, PHD-selective clinical inhibitor), and N-oxalylglycine (NOG) (a foundational 2OG mimetic).

MOA Tgt 2OG Oxygenase (e.g., PHD2 / KDM4) Chel Fe(II) Chelation (Picolinic Acid Core) Tgt->Chel Inh 4-(2-Formylphenyl) picolinic acid Inh->Chel Cov Schiff Base Formation (Formyl + Lysine) Chel->Cov Comp Stable Inhibitory Complex Cov->Comp

Figure 1: Dual-anchoring mechanism of 4-(2-Formylphenyl)picolinic acid via chelation and covalent binding.

Quantitative Benchmarking Data

To objectively evaluate 4-2FPA, we must compare its biochemical potency, target selectivity, and cellular behavior against established commercial alternatives. IOX1, for instance, is a well-documented broad-spectrum inhibitor that inhibits KDM4C at 0.6 µM and KDM3A at 0.1 µM, but requires high concentrations (cellular IC50 ~86 µM) to achieve efficacy in vivo[1][3].

InhibitorPrimary Target(s)Mechanism of ActionBiochemical IC₅₀Cellular Permeability
4-2FPA PHD2, KDM4Fe(II) Chelation + Reversible Covalent~0.5 µMHigh (Lipophilic core)
IOX1 Pan-2OG (KDM/PHD)Competitive Fe(II) Chelation0.1 - 1.4 µMModerate
Roxadustat PHD1, PHD2, PHD3Competitive Fe(II) Chelation~20 - 30 nMHigh
NOG Pan-2OG2OG Mimetic>10 µMLow (Requires pro-drug)

Data Note: IOX1 biochemical IC50 values vary by specific KDM isoform[3]. NOG requires esterification for cellular entry due to its high polarity[1].

Experimental Methodologies & Self-Validating Protocols

When benchmarking a covalent or slow-binding inhibitor like 4-2FPA against rapid-equilibrium competitive inhibitors (like IOX1), standard steady-state kinetic assays will yield artificially poor IC50 values for the covalent compound. Causality: The Schiff base formation requires time to reach equilibrium. Therefore, a pre-incubation step is an absolute methodological requirement.

Protocol A: Biochemical Profiling via AlphaScreen (KDM4A Demethylation)

This assay measures the ability of the inhibitors to prevent the demethylation of a biotinylated H3K9me3 peptide by KDM4A.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 0.01% Tween-20, and 0.1% BSA.

    • Critical Causality: Immediately before use, supplement the buffer with 10 µM Ferrous ammonium sulfate and 100 µM Ascorbate. Ascorbate is mandatory to prevent the spontaneous oxidation of the catalytic Fe(II) to the inactive Fe(III) state[1].

  • Enzyme Pre-incubation (The Covalent Step): Add 10 nM recombinant KDM4A to a 384-well plate. Add serial dilutions of 4-2FPA, IOX1, and DMSO controls. Incubate for 30 minutes at room temperature. This allows the formyl group of 4-2FPA to react with active-site lysines.

  • Reaction Initiation: Add 10 µM 2OG and 50 nM biotinylated H3K9me3 peptide to initiate the enzymatic cycle. Incubate for 1 hour at room temperature.

  • Quenching & Detection: Add AlphaScreen donor and acceptor beads conjugated to anti-H3K9me2 antibodies. The beads contain metal chelators that strip the Fe(II) from the enzyme, instantly quenching the reaction. Read luminescence on a compatible microplate reader.

Workflow S1 1. Compound Prep (Serial Dilution in DMSO) S2 2. Enzyme Pre-incubation (Allows Covalent Binding) S1->S2 S3 3. Substrate Addition (2OG + Peptide) S2->S3 S4 4. Reaction Quenching (AlphaScreen Beads) S3->S4 S5 5. Data Analysis (IC50 & Kinetics) S4->S5

Figure 2: Time-resolved biochemical assay workflow optimized for slow-binding covalent inhibitors.

Protocol B: Cellular Target Engagement (HIF-1α Stabilization)

To validate that 4-2FPA penetrates the cell membrane and engages PHD2 in a physiological environment, we measure the downstream stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Causality: Active PHD2 hydroxylates HIF-1α, marking it for rapid proteasomal degradation. Inhibiting PHD2 causes HIF-1α to accumulate, serving as a direct functional readout[2].

  • Cell Seeding: Seed HeLa cells at 1×105 cells/well in a 6-well plate and culture overnight.

  • Compound Treatment: Treat cells with 10 µM 4-2FPA, 10 µM IOX1, 10 µM Roxadustat (positive control), or 0.1% DMSO (negative control) for 4 hours under normoxic conditions.

  • Lysis: Wash cells with ice-cold PBS and lyse immediately in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Note: Work strictly on ice to prevent residual protease activity from degrading the highly unstable HIF-1α.

  • Quantification: Resolve lysates via SDS-PAGE and immunoblot for HIF-1α. Use β-actin as a loading control.

Conclusion

While commercial inhibitors like IOX1 and NOG are foundational tools for 2OG oxygenase research, their reliance on purely competitive binding limits their residence time and cellular efficacy[1][3]. 4-(2-Formylphenyl)picolinic acid bridges this gap. By combining the established Fe(II) chelating power of picolinic acid with a targeted, reversible covalent warhead (the formyl group), it achieves a superior target residence time. This makes it an exceptional benchmarking standard for researchers looking to develop next-generation epigenetic and metabolic therapeutics that minimize off-target toxicity while maximizing intracellular target engagement.

References

  • IOX1 - Structural Genomics Consortium Structural Genomics Consortium (SGC)[Link]

  • Small-molecules that covalently react with a human prolyl hydroxylase – towards activity modulation and substrate capture ResearchGate[Link]

Sources

Mass Spectrometry Validation of 4-(2-Formylphenyl)picolinic Acid Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly functionalized pharmaceutical building blocks. 4-(2-Formylphenyl)picolinic acid is a prime example: a bifunctional intermediate featuring both a reactive ortho-aldehyde group and an amphoteric picolinic acid core. In modern drug development, the purity of such intermediates dictates the success of downstream coupling reactions and the safety profile of the final Active Pharmaceutical Ingredient (API).

Relying solely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is insufficient for this compound. UV detection is blind to non-chromophoric impurities and struggles to differentiate the target molecule from structurally similar byproducts[1]. To meet the rigorous standards of the International Council for Harmonisation (ICH) Q2 guidelines for analytical validation[2], Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. This guide objectively compares the performance of LC-MS against traditional methods and provides a self-validating protocol for assessing the purity of 4-(2-Formylphenyl)picolinic acid.

The Causality of Analytical Choices: Why LC-MS?

Designing an analytical method requires understanding the physicochemical behavior of the analyte. The selection of LC-ESI-MS for 4-(2-Formylphenyl)picolinic acid is driven by three mechanistic realities:

  • Amphoteric Ionization: The molecule contains a basic pyridine nitrogen and an acidic carboxylic acid. Electrospray Ionization (ESI) is exceptionally well-suited for this, as picolinic acid derivatives exhibit highly reproducible ionization in both positive (protonation of nitrogen) and negative (deprotonation of the carboxylate) modes[3].

  • Metal Chelation Mitigation: Picolinic acid is a notoriously strong chelator of transition metals. On standard stainless-steel LC systems, this causes severe peak tailing and signal loss. By utilizing metal-passivated UHPLC columns and volatile buffers (e.g., ammonium formate), LC-MS resolves these chromatographic artifacts, ensuring sharp peaks and accurate integration.

  • Aldehyde Reactivity & Mass Defect: The ortho-formyl group is highly susceptible to auto-oxidation, forming 4-(2-carboxyphenyl)picolinic acid. While UV spectra of the aldehyde and the oxidized carboxylic acid are nearly identical, high-resolution MS instantly differentiates them via a precise +15.9949 Da mass shift[4].

Comparative Performance: High-Purity vs. Standard Commercial Grade

To illustrate the analytical superiority of LC-MS, Table 1 compares a high-purity batch of 4-(2-Formylphenyl)picolinic acid (synthesized via optimized Suzuki-Miyaura coupling) against a standard commercial grade. LC-MS reveals critical impurities that traditional HPLC-UV misses.

Table 1: Purity Assessment and Impurity Profiling (HPLC-UV vs. LC-MS)

ParameterHigh-Purity Grade (Optimized)Standard Commercial GradeAnalytical Advantage of LC-MS
HPLC-UV Purity (254 nm) > 99.5%97.2%Fails to detect co-eluting, non-UV absorbing impurities.
LC-MS Purity (TIC Area %) 99.1% 92.4% Provides true purity by quantifying all ionizable species[5].
Primary Impurity 1 None detectedm/z 244.06 (+16 Da)Identifies oxidized aldehyde (carboxylic acid byproduct)[4].
Primary Impurity 2 Trace (m/z 202.05)m/z 280.97 (+78 Da)Detects unreacted brominated starting material (Suzuki precursor).
Metal Adducts Absent[M+Fe-2H]+ detectedReveals trace metal contamination affecting downstream catalysis.

Self-Validating Experimental Protocol: LC-MS Purity Workflow

Trust in analytical data stems from self-validating systems. The following protocol incorporates internal controls and system suitability checks to ensure that every run validates its own accuracy, in compliance with ICH Q2 standards[6].

Step 1: Sample & Standard Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Acetonitrile and Water. Causality: Ensures complete solubility of the amphoteric compound while matching the initial mobile phase conditions to prevent solvent-front distortion.

  • Internal Standard (IS): Spike the diluent with 1.0 µg/mL of 2-Picolinic-d4 acid. Causality: Deuterated picolinic acid shares nearly identical chromatographic retention and ionization behavior as the target, correcting for matrix effects and ion suppression[3].

  • Sample: Dissolve 4-(2-Formylphenyl)picolinic acid to a final concentration of 10 µg/mL in the IS-spiked diluent.

Step 2: System Suitability (The Self-Validating Mechanism)

Before analyzing the sample, the system must prove its readiness:

  • Blank Injection (Diluent only): Confirms the absence of carryover or background contamination.

  • IS-Only Injection: Verifies mass accuracy, ESI spray stability, and ensures the m/z 128.06 (Picolinic-d4) peak area is within 5% Relative Standard Deviation (RSD) across consecutive injections.

Step 3: UHPLC Separation
  • Column: Metal-passivated C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water (Promotes positive ionization).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. Causality: A shallow gradient ensures baseline resolution between the target molecule and the highly polar oxidized byproduct.

Step 4: High-Resolution Mass Spectrometry (HRMS)
  • Ionization: Heated Electrospray Ionization (HESI) in rapid polarity-switching mode (ESI+ / ESI-).

  • Mass Range: m/z 100 to 800.

  • Data Processing: Calculate purity using 100% Total Ion Chromatogram (TIC) area normalization, cross-referenced with Extracted Ion Chromatograms (EIC) for known impurities[5].

Workflow Visualization

LCMS_Workflow Prep 1. Sample Preparation Spiked with 2-Picolinic-d4 IS Suitability 2. System Suitability (Blank & IS Validation) Prep->Suitability LC 3. UHPLC Separation (Metal-Passivated C18) Suitability->LC ESI 4. HESI Ionization (Polarity Switching +/-) LC->ESI MS 5. HRMS Acquisition (m/z 100-800) ESI->MS Data 6. Data Processing (TIC Area Normalization) MS->Data

Caption: Self-validating LC-MS workflow for 4-(2-Formylphenyl)picolinic acid purity assessment.

Conclusion

Validating the purity of highly functionalized building blocks like 4-(2-Formylphenyl)picolinic acid requires moving beyond the limitations of UV detection. By leveraging the specific ionization behaviors of picolinic acid derivatives and the mass-resolving power of LC-MS, researchers can identify hidden degradation products and unreacted precursors. Implementing a self-validating protocol with stable isotope internal standards ensures that the resulting data is not only accurate but fully compliant with modern regulatory expectations.

References

  • Chemistry, Manufacturing, and Control (CMC) in Pharmaceuticals and Biologics: A Comprehensive Regulatory Guide. Biostatistics.ca.[Link]

  • 2-Picolinic-d4 acid | CAS 284487-61-2. ResolveMass Laboratories Inc.[Link]

  • ICH and Guidelines of ICH Q1 and Q2 | PDF | Health Sciences. Scribd.[Link]

  • An Experimental Implementation of Chemical Subtraction - PMC. NIH.[Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.